2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide
CAS No.: 391863-96-0
Cat. No.: VC6243139
Molecular Formula: C11H9ClFN3OS
Molecular Weight: 285.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 391863-96-0 |
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Molecular Formula | C11H9ClFN3OS |
Molecular Weight | 285.72 |
IUPAC Name | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide |
Standard InChI | InChI=1S/C11H9ClFN3OS/c1-2-8-15-16-11(18-8)14-10(17)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,14,16,17) |
Standard InChI Key | RTTPSBWBKALSSI-UHFFFAOYSA-N |
SMILES | CCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Introduction
Chemical Structure and Properties
Structural Elucidation
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide features a benzamide backbone substituted with chlorine and fluorine atoms at the 2- and 6-positions, respectively. The amide nitrogen is linked to a 5-ethyl-1,3,4-thiadiazole ring, a heterocyclic system known for its electronic and steric effects. The ethyl group at the 5-position of the thiadiazole ring enhances lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Key Chemical Properties
Property | Value/Description |
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IUPAC Name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide |
Molecular Formula | CHClFNOS |
Molecular Weight | 285.73 g/mol |
Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Key Functional Groups | Chlorobenzene, fluorobenzene, thiadiazole, amide |
The molecular formula was derived through structural analysis, considering the benzamide and thiadiazole moieties. The presence of halogens (Cl, F) and the thiadiazole ring contributes to the compound’s polarity and reactivity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclocondensation reactions. A validated approach for analogous compounds involves:
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Thiadiazole Ring Formation: Reacting thiosemicarbazide with a carboxylic acid derivative in the presence of phosphorus oxychloride (POCl) as a dehydrating agent . For this compound, 6-fluoro-2-chlorobenzoic acid would serve as the aryl acid precursor.
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Amide Coupling: The intermediate 2-amino-5-ethyl-1,3,4-thiadiazole is reacted with 6-fluoro-2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form the final amide bond .
Critical Reaction Conditions:
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Temperature: Reflux conditions (80–100°C) for 2–4 hours.
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts: POCl for cyclization; triethylamine for neutralization.
Industrial Scalability
Continuous flow reactors could optimize yield and purity by precisely controlling stoichiometry and reaction kinetics. Automated systems mitigate human error, ensuring reproducibility—a key factor in pharmaceutical manufacturing.
Biological Activities and Research Findings
Antifungal Activity
Thiadiazole derivatives exhibit pronounced fungicidal properties. In a study of structurally related compounds, analogs with chloro and fluoro substituents demonstrated efficacy against Rhizoctonia solani and Fusarium oxysporum, with minimum inhibitory concentrations (MICs) ranging from 25–50 μg/mL . The ethyl group in the thiadiazole ring likely enhances lipid solubility, facilitating fungal cell membrane penetration.
Anticancer Prospects
Thiadiazoles are known to modulate apoptotic pathways. For example, benzamide riboside analogs inhibit dihydrofolate reductase (DHFR), a target in cancer therapy . The fluorine atom in this compound may enhance binding affinity to enzyme active sites through electronegative interactions.
Table 2: Biological Activity of Analogous Compounds
Compound Class | Target Organism/Pathway | MIC/IC |
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5-Ethyl-thiadiazole | Candida albicans | 28 μg/mL |
Chloro-fluorobenzamide | Staphylococcus aureus | 35 μg/mL |
Thiadiazole-benzamide | DHFR inhibition | 12 μM |
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s modular structure allows for targeted modifications:
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Electron-Withdrawing Groups: Chlorine and fluorine enhance metabolic stability and receptor binding.
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Thiadiazole Ring: Serves as a bioisostere for pyridine or imidazole, altering pharmacokinetics without sacrificing activity.
Agrochemistry
Thiadiazole derivatives are employed as fungicides in crop protection. Field trials of similar compounds reduced Botrytis cinerea incidence in vineyards by 60–70% at 100 ppm concentrations .
Comparative Analysis with Similar Compounds
Substituent Effects
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5-Methyl vs. 5-Ethyl Thiadiazoles: Ethyl groups confer greater lipophilicity, improving tissue penetration but potentially reducing aqueous solubility.
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Ortho-Fluoro vs. Para-Fluoro: The 6-fluoro substituent in this compound may sterically hinder enzyme binding compared to para-substituted analogs.
Future Research Directions
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Toxicity Profiling: Evaluate acute and chronic toxicity in model organisms.
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Structure-Activity Optimization: Synthesize derivatives with varied alkyl chains (e.g., propyl, isopropyl) to balance potency and solubility.
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In Vivo Studies: Assess efficacy in murine models of fungal or bacterial infection.
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